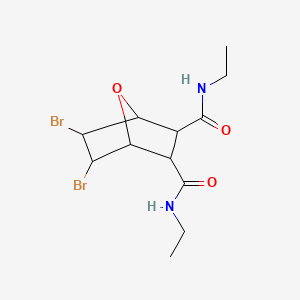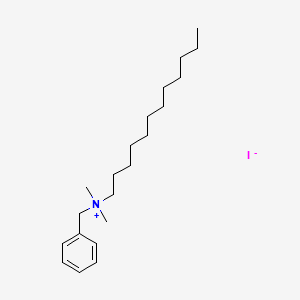![molecular formula C19H14N2O2 B14446402 1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one CAS No. 78634-30-7](/img/structure/B14446402.png)
1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one is a complex organic compound belonging to the class of isoquinolinones. This compound is characterized by its unique structure, which includes a hydroxyimino group attached to a phenyl-substituted dihydrobenzoisoquinolinone core. The presence of the hydroxyimino group imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of hydroximoyl chlorides with dinitromethane sodium salt, followed by conversion into dipotassium or disodium salts and subsequent nitrosation with sodium nitrite in acetic acid . Another method involves the direct conversion of α,β-unsaturated carbonyl compounds to α-hydroxyimino carbonyl compounds using butyl nitrite and phenylsilane in the presence of a cobalt(II) complex .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve industrial-scale production.
化学反应分析
Types of Reactions: 1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Formaldehyde is commonly used as an oxidizing agent.
Reduction: Sodium acetate and hydroxylamine are used for reduction reactions.
Substitution: Hydroxymethylation is achieved using formaldehyde.
Major Products:
Oxidation Products: Isoquinoline-3,4-diones.
Reduction Products: 4-Hydroxy-3-ones and 4-hydroxy-1,2,3,4-tetrahydroisoquinolines.
Substitution Products: Hydroxymethylated amide derivatives.
科学研究应用
1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one has diverse applications in scientific research:
作用机制
The mechanism of action of 1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .
相似化合物的比较
Isoquinolin-1(2H)-ones: These compounds share a similar core structure but lack the hydroxyimino group, resulting in different chemical properties and reactivity.
Quinoxalin-2(1H)-ones: These compounds have a similar nitrogen-containing heterocyclic structure but differ in their substitution patterns and biological activities.
Uniqueness: 1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
78634-30-7 |
|---|---|
分子式 |
C19H14N2O2 |
分子量 |
302.3 g/mol |
IUPAC 名称 |
1-hydroxyimino-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2-one |
InChI |
InChI=1S/C19H14N2O2/c22-19-18(21-23)16-14-9-5-4-6-12(14)10-11-15(16)17(20-19)13-7-2-1-3-8-13/h1-11,17,23H,(H,20,22) |
InChI 键 |
SPGPSEXUHWFTCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)C(=NO)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
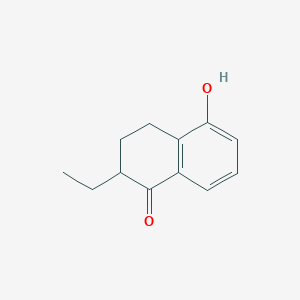
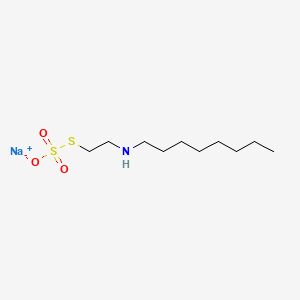
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
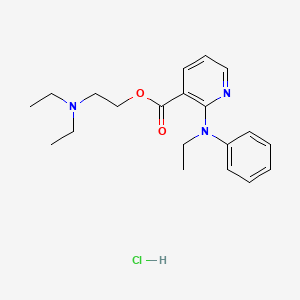
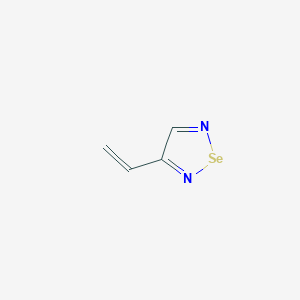
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
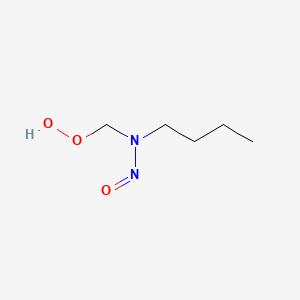
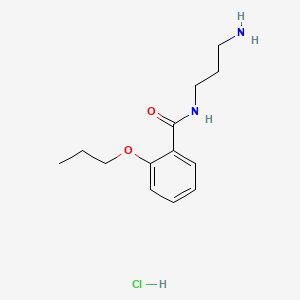
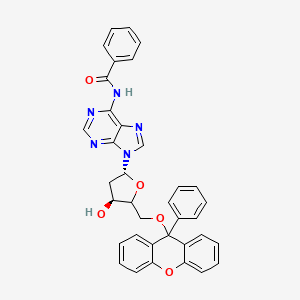
![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
